Welcome to the BenchChem Online Store!
molecular formula C8H6Cl3N B8518502 4-(1-Chloromethylvinyl)-2,6-dichloropyridine

4-(1-Chloromethylvinyl)-2,6-dichloropyridine

Cat. No. B8518502
M. Wt: 222.5 g/mol
InChI Key: FAEBIWGESYTKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04960897

Procedure details

A mixture of 26.3 g of 2,6-dichloro-4-isopropenylpyridine, 33.4 g of N-chlorosuccinimide, 2 g of t-butylhydroperoxide and 30 ml of carbon tetrachrolide was stirred at 180° C. for 5 hours while being irradiated with light. After the reaction mixture was cooled to room temperature, the insoluble matter was filtered out. The filtrate was concentrated under a reduced pressure and the residue was purified by silica gel column chromatography (eluted with ethyl acetate-n-hexane 1:20) to obtain 9.86 g of the objective compound.
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:10])=[CH2:9])[CH:5]=[C:4]([Cl:11])[N:3]=1.[Cl:12]N1C(=O)CCC1=O.C(OO)(C)(C)C>>[Cl:12][CH2:9][C:8]([C:6]1[CH:7]=[C:2]([Cl:1])[N:3]=[C:4]([Cl:11])[CH:5]=1)=[CH2:10]

Inputs

Step One
Name
Quantity
26.3 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C(=C)C)Cl
Name
Quantity
33.4 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
was stirred at 180° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while being irradiated with light
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the insoluble matter was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluted with ethyl acetate-n-hexane 1:20)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClCC(=C)C1=CC(=NC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.86 g
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.